![molecular formula C40H62O12 B1249815 Bafilomycin C2](/img/structure/B1249815.png)
Bafilomycin C2
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Overview
Description
Bafilomycin C2 is a natural product found in Streptomyces griseus with data available.
Scientific Research Applications
Inhibition of Viral Uncoating and Infection
Bafilomycin C2, as part of the bafilomycin family, has been extensively studied for its role in viral infections. One significant application is its ability to inhibit viral uncoating, particularly in the context of endocytic transport. This inhibition is critical for understanding and potentially controlling viral infections. For example, Bafilomycin A1, a close relative, has been shown to impact the transport of endocytosed material and arrest the transport of markers in early endosomes, which can be instrumental in studying and managing viral uncoating processes (Bayer et al., 1998).
Antibacterial and Antifungal Properties
The bafilomycin family, including C2, has been recognized for its activity against Gram-positive bacteria and fungi. This discovery is pivotal for the development of new antibiotics and antifungal agents. The isolation of these compounds from Streptomyces griseus and the subsequent characterization of their biological activities underline their potential in treating infectious diseases (Werner et al., 1984).
Role in Cell Biology and Pharmacology
Bafilomycin C2, as part of the bafilomycin class, is a crucial tool in cell biology and pharmacology due to its role as an inhibitor of vacuolar-type H(+)-ATPases (V-ATPases). This inhibition provides insights into the physiological role of these ATPases in various biological systems, including animal and plant cells, yeast, fungi, and bacteria (Dröse & Altendorf, 1997).
Potential in Cancer Research
Studies on bafilomycin A1, closely related to bafilomycin C2, indicate a potential role in cancer research. Its inhibition of cell proliferation and tumor growth through mechanisms like intracellular acidosis by V-ATPase inhibition could be insightful for developing anticancer strategies (Lim et al., 2006).
Biosynthesis and Bioengineering
Understanding the biosynthesis of bafilomycins, including C2, is vital for bioengineering new analogues with potential therapeutic applications. The cloning of the bafilomycin biosynthetic gene cluster from Streptomyces lohii, for example, opens doors to the production of novel analogues through bioengineering, which could be significant for developing treatments for conditions like osteoporosis (Zhang et al., 2013).
properties
Product Name |
Bafilomycin C2 |
---|---|
Molecular Formula |
C40H62O12 |
Molecular Weight |
734.9 g/mol |
IUPAC Name |
(E)-4-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C40H62O12/c1-22(2)37-27(7)32(50-34(43)17-16-33(41)42)21-40(49-12,52-37)29(9)36(45)28(8)38-30(47-10)15-13-14-23(3)18-25(5)35(44)26(6)19-24(4)20-31(48-11)39(46)51-38/h13-17,19-20,22,25-30,32,35-38,44-45H,18,21H2,1-12H3,(H,41,42)/b15-13+,17-16+,23-14+,24-19+,31-20- |
InChI Key |
JJWSROGFOAZFRD-QXJRIXSMSA-N |
Isomeric SMILES |
CC1C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)O)OC)O)OC)/C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)OC)O)OC)C |
synonyms |
bafilomycin C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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